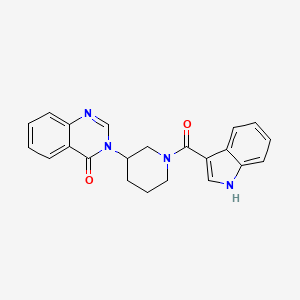
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and cytotoxic effects, supported by empirical data and case studies.
- Molecular Formula : C22H20N4O2
- Molecular Weight : 372.428 g/mol
- IUPAC Name : 3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of quinazolinone derivatives, including the compound . For instance, a related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and inhibited biofilm formation effectively without affecting cell viability . This suggests that similar derivatives may also possess potent antibacterial effects.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 0.98 | MRSA |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been widely studied. For example, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. In particular, compounds derived from the indole and quinazoline scaffolds have been reported to inhibit cancer cell proliferation effectively.
In one study, several indolylquinazolinones demonstrated significant cytotoxicity across multiple cancer cell lines, with IC50 values in the micromolar range (less than 10 μM). Specifically, compounds such as 3c and 3k displayed high activity against rapidly dividing cells like A549 lung cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 | <10 |
| 3k | Various | TBD |
Cytotoxicity
Cytotoxic effects are crucial for evaluating the safety and therapeutic index of potential drug candidates. Compounds similar to this compound have shown preferential toxicity towards cancer cells compared to normal cells. The cytotoxicity profile indicates that these compounds can selectively target malignant cells while sparing non-cancerous tissues.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:
- Study on Antitubercular Activity : A related compound demonstrated significant inhibition of Mycobacterium tuberculosis growth, suggesting that quinazoline derivatives could be explored for antitubercular applications .
- Evaluation of Antimicrobial Properties : Research indicated that quinazoline derivatives could inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Eigenschaften
IUPAC Name |
3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(18-12-23-19-9-3-1-7-16(18)19)25-11-5-6-15(13-25)26-14-24-20-10-4-2-8-17(20)22(26)28/h1-4,7-10,12,14-15,23H,5-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVBGCTZHNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














